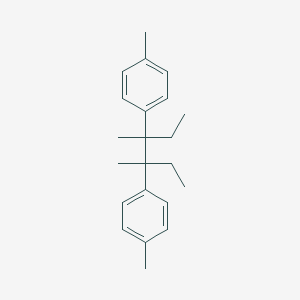
1,1'-(3,4-Dimethylhexane-3,4-diyl)bis(4-methylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(3,4-Dimethylhexane-3,4-diyl)bis(4-methylbenzene) is an organic compound characterized by its unique structure, which includes a hexane backbone substituted with methyl groups and benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(3,4-Dimethylhexane-3,4-diyl)bis(4-methylbenzene) typically involves a multi-step process. One common method includes the cross-aldol condensation of appropriate precursors, followed by cyclization and dehydration reactions. For instance, the reaction of 3,4-dimethylhexane with 4-methylbenzaldehyde under acidic conditions can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is crucial to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-(3,4-Dimethylhexane-3,4-diyl)bis(4-methylbenzene) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1,1’-(3,4-Dimethylhexane-3,4-diyl)bis(4-methylbenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism by which 1,1’-(3,4-Dimethylhexane-3,4-diyl)bis(4-methylbenzene) exerts its effects depends on its specific application. In biological systems, it may interact with cellular components, leading to changes in cell signaling pathways. For instance, its potential anti-inflammatory activity could involve the inhibition of pro-inflammatory cytokines .
Comparación Con Compuestos Similares
1,1’-(3,4-Dimethylhexane-3,4-diyl)bis(4-chlorobenzene): Similar structure but with chlorine substituents instead of methyl groups.
Hexane, 3,4-dimethyl-: A simpler compound with only the hexane backbone and methyl groups.
(4-methylcyclohex-3-ene-1,1-diyl)dimethanol: A related compound with a cyclohexane backbone and hydroxyl groups.
Uniqueness: 1,1’-(3,4-Dimethylhexane-3,4-diyl)bis(4-methylbenzene) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
824400-90-0 |
|---|---|
Fórmula molecular |
C22H30 |
Peso molecular |
294.5 g/mol |
Nombre IUPAC |
1-[3,4-dimethyl-4-(4-methylphenyl)hexan-3-yl]-4-methylbenzene |
InChI |
InChI=1S/C22H30/c1-7-21(5,19-13-9-17(3)10-14-19)22(6,8-2)20-15-11-18(4)12-16-20/h9-16H,7-8H2,1-6H3 |
Clave InChI |
MQQANOXLDCOQPR-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C1=CC=C(C=C1)C)C(C)(CC)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


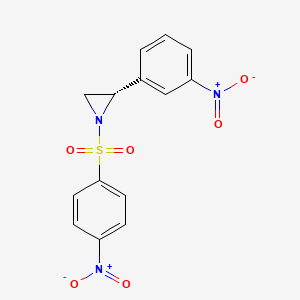

![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B14219305.png)
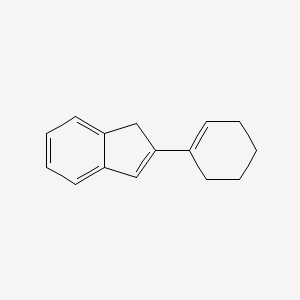
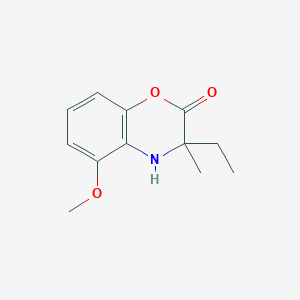
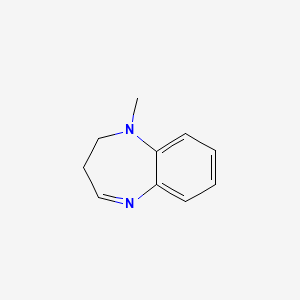
![3,5-Pyrazolidinedione, 4-[[2,3-dimethyl-4-(1-pentynyl)phenyl]methylene]-](/img/structure/B14219333.png)
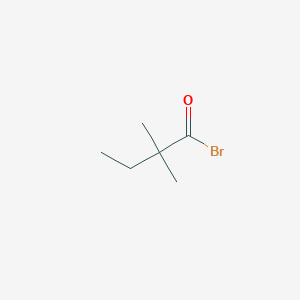
![Morpholine, 4-[3-(diphenylphosphinyl)-1,3-diphenyl-1,2-propadienyl]-](/img/structure/B14219337.png)
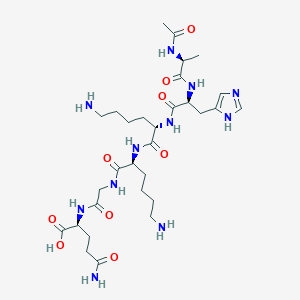
![1-[(4S)-4-Benzyl-2,2-dimethyl-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate](/img/structure/B14219353.png)

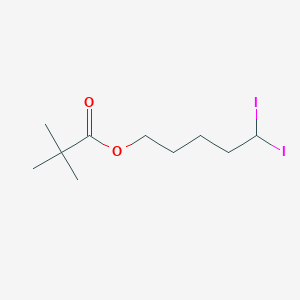
![2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (4-methylbenzene-1-sulfonyl)acetate](/img/structure/B14219370.png)
